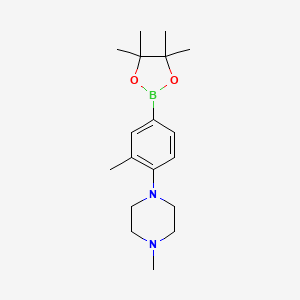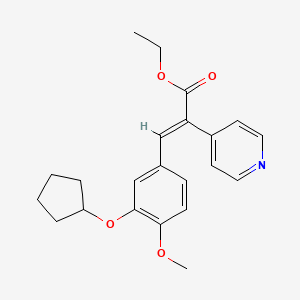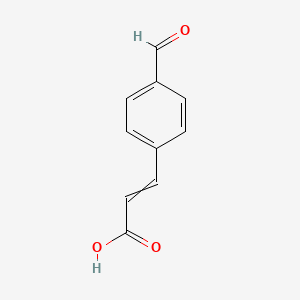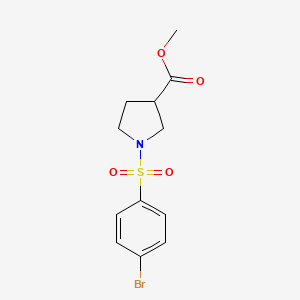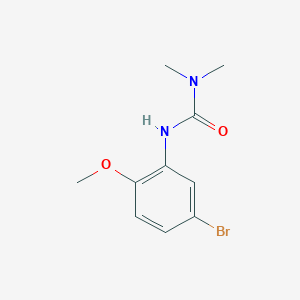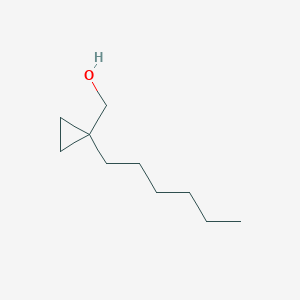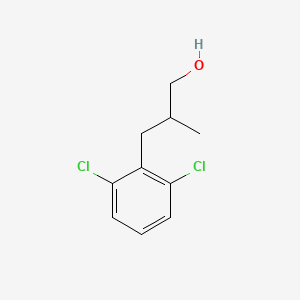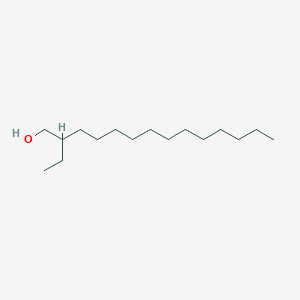![molecular formula C11H22O2 B7943660 [1-(3-Methoxypropyl)cyclohexyl]methanol](/img/structure/B7943660.png)
[1-(3-Methoxypropyl)cyclohexyl]methanol
描述
[1-(3-Methoxypropyl)cyclohexyl]methanol: is an organic compound with the molecular formula C11H22O2. It is a cyclohexyl derivative, characterized by the presence of a methoxypropyl group attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methoxypropyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 3-methoxypropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
-
Step 1: Formation of Grignard Reagent
Reagents: 3-Methoxypropyl bromide, magnesium turnings
Conditions: Anhydrous ether, reflux
Reaction: 3-Methoxypropyl bromide reacts with magnesium turnings to form 3-methoxypropylmagnesium bromide.
-
Step 2: Grignard Reaction
Reagents: Cyclohexanone, 3-methoxypropylmagnesium bromide
Conditions: Anhydrous ether, low temperature
Reaction: The Grignard reagent reacts with cyclohexanone to form the corresponding alcohol.
-
Step 3: Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Reaction: Reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : [1-(3-Methoxypropyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reagents: Chromium trioxide, PCC (Pyridinium chlorochromate)
Conditions: Anhydrous conditions, room temperature
-
Reduction: : The compound can be further reduced to form hydrocarbons.
Reagents: Hydrogen gas, palladium on carbon
Conditions: High pressure, room temperature
-
Substitution: : The methoxy group can be substituted with other functional groups.
Reagents: Various nucleophiles (e.g., halides, amines)
Conditions: Anhydrous conditions, elevated temperature
Major Products
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexane derivatives
Substitution: Formation of substituted cyclohexylmethanol derivatives
科学研究应用
[1-(3-Methoxypropyl)cyclohexyl]methanol: is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [1-(3-Methoxypropyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxypropyl group may enhance its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Cyclohexylmethanol: Lacks the methoxypropyl group, resulting in different chemical properties and reactivity.
3-Methoxypropylcyclohexane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclohexanone: A ketone derivative with different chemical behavior and applications.
Uniqueness
- The presence of both the methoxypropyl and hydroxyl groups in [1-(3-Methoxypropyl)cyclohexyl]methanol imparts unique chemical properties, making it versatile for various applications in research and industry.
属性
IUPAC Name |
[1-(3-methoxypropyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-13-9-5-8-11(10-12)6-3-2-4-7-11/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGDPRBMYGBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;hydrochloride](/img/structure/B7943581.png)
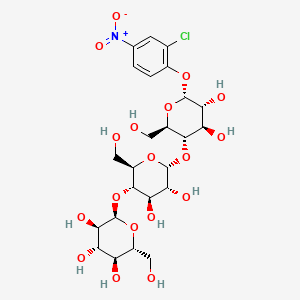
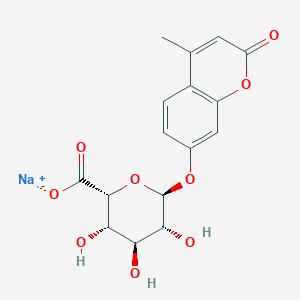
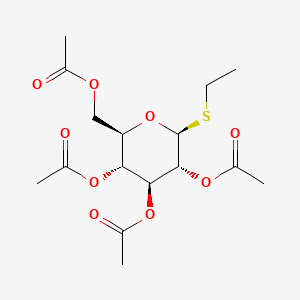
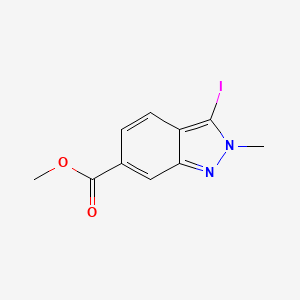
![2-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7943617.png)
